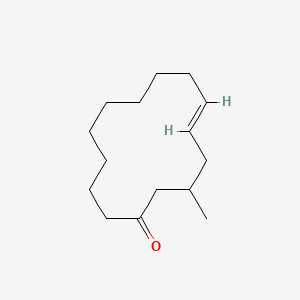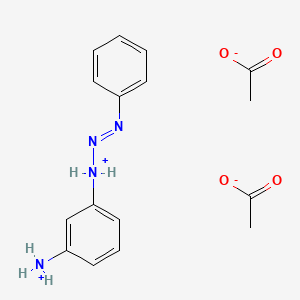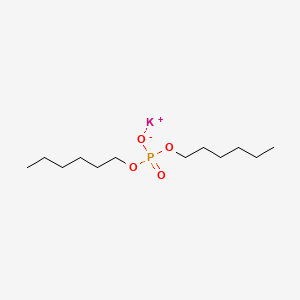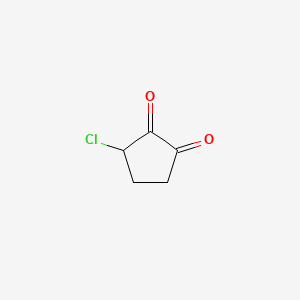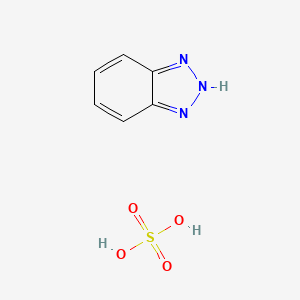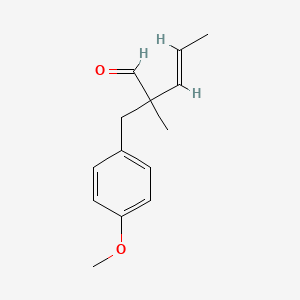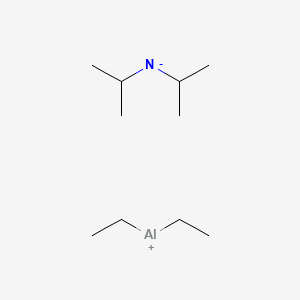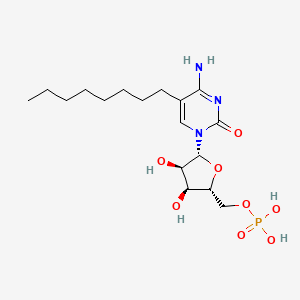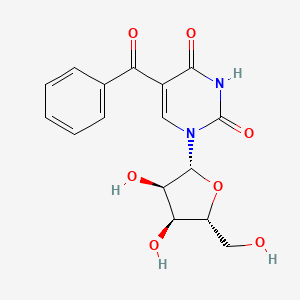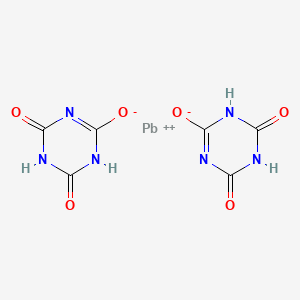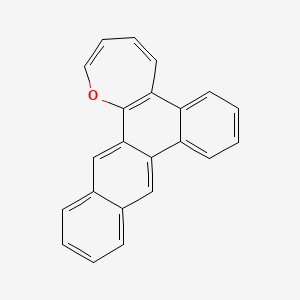
Benz(a)anthryl(5,6-b)oxepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthryl(5,6-b)oxepine is a polycyclic aromatic compound that features a unique oxepine ring fused with benz(a)anthracene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthryl(5,6-b)oxepine typically involves the photoisomerization of benz(a)anthracene oxides. For instance, benz(a)anthracene 1,2-oxide can be converted to this compound through a photochemical oxygen-walk mechanism . This process involves the use of light to induce the rearrangement of the molecular structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale photochemical reactors to facilitate the photoisomerization process. Optimization of reaction conditions, such as light intensity and wavelength, would be crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Benz(a)anthryl(5,6-b)oxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxepine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Benz(a)anthryl(5,6-b)oxepine has several scientific research applications:
Chemistry: It serves as a model compound for studying photochemical reactions and the behavior of polycyclic aromatic hydrocarbons.
Wirkmechanismus
The mechanism by which Benz(a)anthryl(5,6-b)oxepine exerts its effects involves interactions with various molecular targets. For instance, its derivatives can bind to DNA or proteins, disrupting normal cellular functions and leading to potential therapeutic effects . The compound’s photochemical properties also enable it to participate in light-induced reactions, making it useful in photopharmacology .
Vergleich Mit ähnlichen Verbindungen
Dibenzo[b,f]oxepine: Shares a similar oxepine ring structure but differs in the arrangement of the aromatic rings.
Anthra[2,1-b]oxepine: Another oxepine derivative with a different fusion pattern.
Phenanthro[10,9-b]oxepine: Features a phenanthrene core fused with an oxepine ring.
Uniqueness: Benz(a)anthryl(5,6-b)oxepine is unique due to its specific fusion of benz(a)anthracene with an oxepine ring, which imparts distinct photochemical and biological properties
Eigenschaften
CAS-Nummer |
115085-17-1 |
|---|---|
Molekularformel |
C22H14O |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
13-oxapentacyclo[13.8.0.02,7.08,14.017,22]tricosa-1(23),2,4,6,8(14),9,11,15,17,19,21-undecaene |
InChI |
InChI=1S/C22H14O/c1-2-8-16-14-21-20(13-15(16)7-1)18-10-4-3-9-17(18)19-11-5-6-12-23-22(19)21/h1-14H |
InChI-Schlüssel |
ZAJLBASAGMOSBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3OC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


